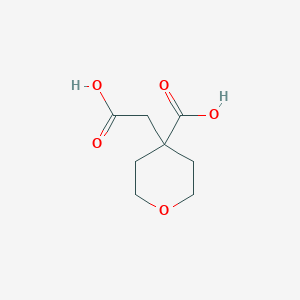

4-(Carboxymethyl)oxane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(carboxymethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIVWMHCWUWESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Carboxymethyl Oxane 4 Carboxylic Acid

Acid-Base Chemistry and Salt Formation in Diverse Media

4-(Carboxymethyl)oxane-4-carboxylic acid is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups (-COOH). longdom.org These groups are acidic and can donate protons (H⁺) in the presence of a base. The acid-base chemistry is characterized by two distinct acid dissociation constants (pKa values), corresponding to the sequential loss of the two protons. The first proton is lost more readily than the second, as the resulting monoanion (carboxylate) bears a negative charge that electrostatically disfavors the removal of a second proton from the same molecule.

In aqueous media, the compound can exist in three forms depending on the pH: the neutral dicarboxylic acid, the monoanionic carboxylate, and the dianionic dicarboxylate. The equilibrium between these forms is governed by the pH of the solution.

Salt formation occurs when this compound reacts with a base. Depending on the stoichiometry of the base used, either mono- or di-basic salts can be formed. The reaction with strong bases, such as sodium hydroxide (NaOH), leads to the formation of water-soluble sodium salts. With weaker bases like amines or carbonates, the corresponding ammonium or carbonate salts are produced. The nature of the solvent medium can influence the solubility and stability of these salts.

Table 1: Examples of Salt Formation Reactions

| Base | Stoichiometry (Acid:Base) | Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | 1:1 | Monosodium 4-(carboxymethyl)oxane-4-carboxylate |

| Sodium Hydroxide (NaOH) | 1:2 | Disodium 4-(carboxymethyl)oxane-4-carboxylate |

| Ammonia (NH₃) | 1:1 | Monoammonium 4-(carboxymethyl)oxane-4-carboxylate |

| Calcium Carbonate (CaCO₃) | 2:1 | Calcium bis(4-(carboxymethyl)oxane-4-carboxylate) |

Esterification and Amidation Reactions of the Carboxyl Groups

The two carboxyl groups of this compound are key handles for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification: This reaction involves converting the carboxylic acid groups into esters. Common methods include:

Fischer-Speier Esterification: Reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid). This typically leads to the formation of the diester.

Alkylation of Carboxylate Salts: The dicarboxylic acid can be converted to its dicarboxylate salt, which then acts as a nucleophile to react with alkyl halides (e.g., methyl iodide, benzyl bromide) to form the corresponding diester.

Using Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxyl groups, facilitating reaction with alcohols under milder conditions.

Amidation: This process forms amides by reacting the carboxyl groups with primary or secondary amines. researchgate.net Direct reaction of a carboxylic acid and an amine is challenging due to the formation of a stable ammonium carboxylate salt. researchgate.netnih.gov Therefore, the reaction is typically promoted by:

High Temperatures: Dehydration of the ammonium salt at elevated temperatures can yield the amide. mdpi.com

Coupling Reagents: A wide variety of coupling reagents (e.g., DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1,1'-Carbonyldiimidazole (CDI)) are used to facilitate amide bond formation under mild conditions. researchgate.net

Conversion to Reactive Intermediates: The dicarboxylic acid can be first converted to a more reactive derivative, such as a di-acid chloride or di-acid anhydride, which then readily reacts with amines to form the diamide. longdom.org

Selective mono-esterification or mono-amidation is a significant challenge due to the identical reactivity of the two carboxyl groups but can be achieved using specific catalysts or by controlling reaction stoichiometry. rsc.org

Table 2: Reagents for Esterification and Amidation

| Reaction | Reagent(s) | Typical Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst) | Dimethyl 4-(methoxycarbonylmethyl)oxane-4-carboxylate |

| Esterification | Benzyl alcohol, DCC | Dibenzyl 4-(benzyloxycarbonylmethyl)oxane-4-carboxylate |

| Amidation | Ammonia, Heat | 4-(2-amino-2-oxoethyl)oxane-4-carboxamide |

Formation of Anhydrides and Acid Halide Derivatives from this compound

The carboxyl groups can be converted into more reactive acylating agents like acid anhydrides and acid halides, which are valuable intermediates in organic synthesis. longdom.org

Acid Anhydride Formation: Intramolecular anhydride formation (creating a cyclic anhydride) from this compound is structurally impossible. However, intermolecular anhydrides can be formed. Symmetrical anhydrides are typically synthesized through the dehydration of two molecules of the carboxylic acid using a dehydrating agent or by reacting a carboxylate salt with an acid chloride. khanacademy.orgnih.gov Common methods include reaction with acetic anhydride or using reagents like phosphorus pentoxide. thieme-connect.degoogle.com

Acid Halide Formation: The conversion of both carboxylic acid groups to acid halides (most commonly acid chlorides) is a standard transformation. This is achieved by treating the dicarboxylic acid with reagents such as:

Thionyl chloride (SOCl₂) nih.govyoutube.com

Oxalyl chloride ((COCl)₂) nih.gov

Phosphorus pentachloride (PCl₅)

These reactions typically proceed readily to yield the di-acid chloride, 4-(2-chloro-2-oxoethyl)oxane-4-carbonyl chloride. These di-acid chlorides are highly reactive electrophiles, serving as precursors for the synthesis of diesters, diamides, and other derivatives under mild conditions. youtube.com

Reduction and Oxidation Pathways of the Carboxyl Functions

Reduction: The carboxyl groups of this compound can be reduced to primary alcohols. youtube.com

Strong Reducing Agents: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are required for this transformation. chemistrysteps.comkhanacademy.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon. libretexts.org An excess of the reagent is necessary, followed by an acidic workup, to yield the corresponding diol, 4,4-bis(hydroxymethyl)oxane.

Milder Reducing Agents: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org

Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF), is also effective at reducing carboxylic acids to primary alcohols and can sometimes offer better selectivity in the presence of other reducible functional groups. chemistrysteps.comkhanacademy.org

Partial reduction of carboxylic acids directly to aldehydes is not typically feasible with these reagents, as aldehydes are more reactive than the starting acid and are immediately reduced further. libretexts.org Conversion to aldehydes requires a two-step process, often involving the initial formation of an acid chloride or other derivative. organic-chemistry.org

Oxidation: The carbon atom of a carboxyl group is in a high oxidation state, making further oxidation difficult. libretexts.org However, oxidative degradation pathways exist:

Oxidative Decarboxylation: Reactions like the Hunsdiecker reaction, which involves treating a silver salt of the carboxylic acid with bromine, can lead to the replacement of a carboxyl group with a halogen atom, with the loss of carbon dioxide. libretexts.org Applying this to a dicarboxylic acid could lead to a mixture of products.

Decarboxylative Functionalization and Cross-Coupling Reactions of this compound

In recent years, carboxylic acids have been increasingly used as versatile and environmentally benign coupling partners in reactions that involve the extrusion of carbon dioxide (CO₂). nih.govresearchgate.net This strategy, known as decarboxylative cross-coupling, allows for the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgrsc.org

For this compound, these reactions could provide pathways to novel derivatives by replacing one or both carboxyl groups. These transformations are typically catalyzed by transition metals like palladium, copper, or nickel and may be promoted by light (photoredox catalysis). nih.govprinceton.edu

Potential transformations include:

Decarboxylative Arylation/Vinylation: Coupling with aryl or vinyl halides to form a new C(sp³)–C(sp²) bond.

Decarboxylative Alkynylation: Reaction with alkynylating agents to introduce an alkyne moiety.

Decarboxylative Amination or Etherification: Forming new C-N or C-O bonds.

These methods offer a powerful alternative to traditional cross-coupling reactions that rely on pre-formed organometallic reagents. wikipedia.org The reaction often proceeds via the formation of an alkyl radical intermediate following decarboxylation, which then engages in the catalytic cycle. nih.govdntb.gov.ua The functionalization of oxetane (B1205548) carboxylic acids via decarboxylation has been established, suggesting similar reactivity for the larger oxane ring system. researchgate.net

Selective Functionalization and Protection Strategies for Multiple Carboxyl Groups

A key challenge in the chemistry of this compound is achieving selective functionalization of one carboxyl group while leaving the other unmodified. Since both groups are chemically equivalent, reactions tend to occur at both sites. Strategies to achieve mono-functionalization include:

Statistical Control: Using a sub-stoichiometric amount of a reagent can produce a statistical mixture of starting material, mono-substituted, and di-substituted products, from which the desired mono-adduct must be separated.

Protecting Groups: A more controlled approach involves the use of protecting groups. uchicago.edu This strategy would involve protecting both carboxyl groups, followed by the selective removal (deprotection) of one group to allow for its modification. However, for identical groups, this is not straightforward. A more viable strategy is to convert the dicarboxylic acid into a cyclic anhydride if structurally possible, which can then be opened by a nucleophile to generate a mono-acid, mono-ester/amide. For the title compound, this is not an option.

Orthogonal Protection: If a derivative with two different types of protected carboxyl groups could be synthesized, one could be removed under conditions that leave the other intact. organic-chemistry.orgresearchgate.net For example, a molecule containing both a methyl ester and a benzyl ester could be selectively deprotected, as the benzyl ester can be removed by hydrogenolysis while the methyl ester is stable to these conditions. libretexts.org

Supramolecular Protecting Groups: Advanced strategies involve non-covalent "supramolecular" protecting groups that can selectively bind to and shield one of the acid functionalities, allowing the other to react. digitellinc.com

Table 3: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Formation Reagent | Removal Conditions |

|---|---|---|

| Methyl Ester | Methanol, Acid | Acid or Base Hydrolysis |

| Benzyl Ester | Benzyl Bromide, Base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl Ester | Isobutylene, Acid | Mild Acid (e.g., TFA) |

Investigation of Ring-Opening and Rearrangement Reactions Involving the Oxane Moiety

The oxane (tetrahydropyran) ring is a six-membered saturated ether. It is generally a stable moiety, significantly less strained than smaller cyclic ethers like oxetanes or epoxides. acs.org

Ring-Opening Reactions: Cleavage of the oxane ring typically requires harsh conditions.

Acid-Catalyzed Opening: Strong Brønsted or Lewis acids can protonate the ether oxygen, making the adjacent carbons susceptible to nucleophilic attack. This can lead to ring-opening, but high temperatures and strong acids (e.g., HBr, HI) are usually necessary. The products would be di-haloalkanes or halo-alcohols, depending on the conditions.

Stereospecificity: Ring-opening reactions of substituted tetrahydropyrans can proceed with stereospecificity, providing a method to control stereochemistry in acyclic products. nih.gov

Rearrangement Reactions: Rearrangement reactions involving the oxane skeleton itself are not common under typical synthetic conditions due to its stability. However, functional groups attached to the ring can undergo rearrangement. For example, if a derivative of the carboxylic acid were converted to an oxime, it could potentially undergo a Beckmann rearrangement under acidic conditions to form a lactam. wikipedia.orgmasterorganicchemistry.com Other complex skeletal rearrangements, such as the Ferrier rearrangement in related carbohydrate systems, involve the formation of an oxocarbenium ion intermediate, which could theoretically be initiated from a suitably functionalized oxane derivative. nih.gov Isomerization of related oxetane-carboxylic acids has been observed, suggesting that under certain conditions, rearrangements involving the carboxyl groups and the heterocyclic ring are possible. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 Carboxymethyl Oxane 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be assembled.

For 4-(Carboxymethyl)oxane-4-carboxylic acid, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the different sets of protons. The acidic protons of the two carboxyl groups are anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm range, although this signal can be exchangeable with deuterium in solvents like D₂O. princeton.edupressbooks.pub The protons on the oxane ring would present as complex multiplets, while the methylene protons of the carboxymethyl group would likely appear as a singlet.

¹³C NMR spectroscopy provides complementary information, identifying all unique carbon atoms in the molecule. The carbon atoms of the two carboxyl groups are expected to resonate in the 165-185 ppm region. pressbooks.pub Other key signals would include the quaternary carbon of the oxane ring, the methylene carbons of the oxane ring adjacent to the oxygen atom, the other ring carbons, and the methylene carbon of the carboxymethyl group.

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the connectivity, especially the link between the carboxymethyl group and the quaternary C4 carbon of the oxane ring. princeton.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted for a standard deuterated solvent like DMSO-d₆.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH ₂-COOH | ~2.7 | Singlet (s) | 2H |

| -O-CH ₂- | ~3.6 | Triplet (t) or Multiplet (m) | 4H |

| -C-CH ₂-C- | ~1.8 | Triplet (t) or Multiplet (m) | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted for a standard deuterated solvent like DMSO-d₆.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Carboxylic Acids) | 170 - 180 |

| -O-C H₂- (Oxane Ring) | 65 - 75 |

| -C -(COOH)(CH₂COOH) (Quaternary) | 45 - 55 |

| -C H₂-COOH | 40 - 50 |

Advanced Mass Spectrometry (MS/MS) for Molecular and Fragmentation Analysis of Derivatized and Underivatized Forms

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) further enables structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions.

The monoisotopic mass of this compound (C₈H₁₂O₅) is 188.06847 Da. uni.lu In electrospray ionization (ESI), the compound is expected to be readily detected in negative ion mode as the deprotonated molecule [M-H]⁻ at m/z 187.06119, or in positive ion mode as adducts such as [M+H]⁺ (m/z 189.07575) or [M+Na]⁺ (m/z 211.05769). uni.lu

MS/MS analysis of the [M-H]⁻ ion would likely proceed through characteristic neutral losses for carboxylic acids. A primary fragmentation pathway is expected to be the loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation. Subsequent fragmentation could involve further decarboxylation or cleavage of the oxane ring.

For analysis within complex biological matrices, derivatization can enhance detection sensitivity and chromatographic performance. nih.gov Reagents such as o-benzylhydroxylamine or 4-bromo-N-methylbenzylamine (4-BNMA) react with carboxylic acids to form derivatives that ionize more efficiently and produce unique, predictable fragment ions, aiding in their identification and quantification. nih.govresearchgate.net

Table 3: Predicted High-Resolution m/z Values for this compound and Potential Fragments

| Species | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M-H]⁻ | C₈H₁₁O₅⁻ | 187.0612 | Parent ion in negative mode |

| [M+Na]⁺ | C₈H₁₂O₅Na⁺ | 211.0577 | Parent ion adduct in positive mode |

| [M-H-CO₂]⁻ | C₇H₁₁O₃⁻ | 143.0714 | Result of first decarboxylation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

The IR spectrum of this compound is expected to be dominated by features of the carboxylic acid groups. A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching mode within a hydrogen-bonded dimer. pressbooks.publibretexts.org A sharp and intense C=O stretching absorption is predicted between 1710 and 1760 cm⁻¹. pressbooks.pub Another significant feature would be the C-O-C stretching vibration of the oxane ether linkage.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. The spectrum is often richer in signals from the carbon skeleton, providing a "fingerprint" based on C-C and C-H vibrations of the oxane ring. The complementarity of IR and Raman is useful, as some vibrations that are weak in IR may be strong in Raman, and vice versa. kurouskilab.com

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 2500 - 3300 | Broad, Strong |

| C-H stretch | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O stretch | IR | 1710 - 1760 | Sharp, Strong |

| C-O-C stretch (Ether) | IR | 1050 - 1150 | Strong |

| C-O stretch (Acid) | IR | 1210 - 1320 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, this analysis would confirm the chair conformation of the oxane ring and the relative orientation of the carboxymethyl and carboxylic acid substituents. A key feature of the solid-state structure would be the extensive network of intermolecular hydrogen bonds. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O=C hydrogen bonds. This dimerization is a common structural motif for carboxylic acids in the solid state. The analysis would yield the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters that define the packing of molecules in the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques like circular dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light.

However, if a chiral derivative of this compound were to be synthesized—for instance, by introducing a stereocenter on the oxane ring—then chiroptical spectroscopy would become a vital tool for stereochemical assignment. The resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the observed Cotton effects, particularly those associated with the n→π* electronic transition of the carbonyl groups, could be used to determine the absolute configuration of the chiral center(s). This experimental data is often compared with theoretical CD spectra generated from computational chemistry calculations to make a confident assignment. mdpi.com

Computational and Theoretical Investigations on 4 Carboxymethyl Oxane 4 Carboxylic Acid

Conformational Analysis and Energy Landscapes of the Oxane Ring and Carboxyl Groups

Conformational analysis is a critical tool in medicinal chemistry and materials science for understanding the three-dimensional shapes that a molecule can adopt. fiveable.me For 4-(carboxymethyl)oxane-4-carboxylic acid, a comprehensive conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles. The primary focus would be on the puckering of the oxane ring and the orientation of the two carboxylic acid groups.

The oxane ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the presence of the bulky carboxymethyl and carboxylic acid groups at the C4 position could lead to ring distortion or the existence of other low-energy conformations, such as twist-boat forms. Computational methods, such as molecular mechanics or more rigorous quantum chemical calculations, would be employed to determine the relative energies of these different conformations.

A hypothetical energy landscape might reveal several local minima corresponding to different conformers. The global minimum would represent the most stable conformation of the molecule. The energy barriers between these conformers would also be calculated to understand the dynamics of conformational interconversion.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Oxane Ring Conformation | Carboxyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial-Axial | 0.00 |

| 2 | Chair | Axial-Equatorial | 0.5 - 1.5 |

| 3 | Twist-Boat | - | > 5.0 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

Electronic Structure and Reactivity Descriptors (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netbiointerfaceresearch.com A DFT study of this compound would provide valuable insights into its chemical behavior.

Key electronic properties that would be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, would quantify the molecule's susceptibility to chemical reactions. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carboxyl groups are expected to be electron-rich (nucleophilic), while the carbonyl carbons would be electron-deficient (electrophilic).

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Study

| Property | Predicted Value | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Dipole Moment | - | Measures the overall polarity of the molecule |

Note: Specific values are not available in the current literature and would need to be determined through DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies could explore various potential reactions, such as esterification, decarboxylation, or ring-opening reactions.

By mapping the reaction pathways, researchers can identify the most energetically favorable routes and gain a deeper understanding of the factors that control the reaction's outcome. For example, the mechanism of intramolecular lactone formation, a common reaction for gamma- and delta-hydroxy carboxylic acids, could be investigated. Although this molecule is a dicarboxylic acid, under certain conditions, cyclization reactions could be explored computationally.

These studies often involve locating the transition state structures that connect reactants to products. The calculated activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of different possible mechanisms.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and the predicted molecular structure. biointerfaceresearch.com For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra would be highly valuable.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different chemical bonds. For this molecule, characteristic peaks for the O-H and C=O stretching of the carboxylic acid groups, as well as C-O stretching of the oxane ring, would be of particular interest.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted spectra can be compared with experimental NMR data to confirm the molecular structure and the predominant conformation in solution.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns observed in experimental mass spectrometry by calculating the energies of different fragment ions.

A strong correlation between the predicted and experimental spectra would provide confidence in the accuracy of the computational model and the derived structural and electronic properties of this compound.

Applications of 4 Carboxymethyl Oxane 4 Carboxylic Acid in Advanced Materials and Supramolecular Chemistry

Role as a Building Block in Polymer Synthesis and Modification

Dicarboxylic acids are fundamental monomers in the synthesis of various polymers, including polyesters and polyamides. While specific research on the direct polymerization of 4-(carboxymethyl)oxane-4-carboxylic acid is not extensively documented, its structure suggests potential utility in creating polymers with unique characteristics. The incorporation of the oxane ring into a polymer backbone could impart increased flexibility and hydrophilicity compared to purely aliphatic or aromatic dicarboxylic acids.

Furthermore, the carboxylic acid groups of this compound can be utilized for the modification of existing polymers. Through techniques such as graft copolymerization, this compound could be attached to polymer chains to introduce pendant carboxylic acid groups. This modification can significantly alter the surface properties of the polymer, enhancing adhesion, wettability, and providing sites for further functionalization.

Engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers Using Carboxyl Linkers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are among the most widely used linkers in the synthesis of these materials due to their strong coordination affinity for metal centers. researchgate.netrsc.org The dicarboxylate nature of this compound makes it a suitable candidate for bridging metal centers to form extended one-, two-, or three-dimensional networks.

The geometry of the oxane ring and the flexibility of the carboxymethyl group would influence the resulting topology and pore structure of the MOF. The presence of the ether oxygen atom within the linker could also play a role in the coordination chemistry or in the post-synthetic modification of the framework. While specific MOFs constructed from this compound are not prominently reported, the principles of MOF design suggest its potential for creating novel frameworks with applications in gas storage, separation, and catalysis.

Supramolecular Self-Assembly via Hydrogen Bonding and Other Non-Covalent Interactions

The carboxylic acid groups of this compound are excellent donors and acceptors for hydrogen bonds. This enables the molecule to participate in supramolecular self-assembly, forming well-defined structures held together by these non-covalent interactions.

Formation of Chiral Supramolecular Assemblies (if applicable to chiral derivatives)

While this compound itself is achiral, derivatives of this molecule could be synthesized with chiral centers. Such chiral derivatives would be expected to form chiral supramolecular assemblies. The transfer of chirality from the molecular level to the supramolecular level is a key concept in supramolecular chemistry, with applications in enantioselective recognition and catalysis. mdpi.comresearchgate.net The combination of hydrogen bonding and stereochemical information in chiral derivatives of this compound could lead to the formation of helical or other complex chiral superstructures.

Utilization in Conjugated Systems and Functional Materials (e.g., for advanced optical applications)

The direct incorporation of an aliphatic, non-conjugated molecule like this compound into the backbone of a conjugated polymer is unlikely to enhance its electronic or optical properties. However, it could be used as a flexible linker to connect conjugated segments, thereby influencing the polymer's morphology and processability without directly participating in the electronic conjugation.

In the broader context of functional materials, the carboxylic acid groups can be used to anchor dyes or other photoactive molecules to surfaces or nanoparticles. The oxane moiety could provide a flexible and insulating spacer in such systems.

Surface Chemistry and Adsorption Studies (e.g., for self-assembled monolayers)

The carboxylic acid groups of this compound can serve as effective anchoring groups for the formation of self-assembled monolayers (SAMs) on various oxide surfaces, such as alumina, titania, and mica. The molecule would orient itself with the carboxylic acid groups binding to the surface, and the oxane ring and the second carboxylic acid group extending away from it. The terminal group of the SAM would depend on the orientation of the second carboxylic acid. Such SAMs can be used to modify the surface energy, wettability, and chemical reactivity of a substrate.

The presence of a flexible, hydrophilic oxane ring could influence the packing density and ordering of the monolayer. Adsorption studies of this molecule from solution onto a solid substrate would provide valuable information about the thermodynamics and kinetics of the self-assembly process.

Data Tables

Table 1: Potential Interactions and Applications of this compound

| Functional Group | Type of Interaction | Potential Application |

| Carboxylic Acid | Polymerization (Ester/Amide formation) | Polyester/Polyamide Synthesis |

| Carboxylic Acid | Coordination Bonding | Metal-Organic Frameworks |

| Carboxylic Acid | Hydrogen Bonding | Supramolecular Self-Assembly, HOFs |

| Carboxylic Acid | Surface Adsorption | Self-Assembled Monolayers |

| Oxane Ring | Conformational Flexibility | Tunable Polymer/Framework Properties |

Table 2: Comparison of Dicarboxylic Acid Linkers in MOF Synthesis

| Linker Type | Example | Key Features |

| Aromatic | Terephthalic acid | Rigid, leads to robust frameworks |

| Aliphatic | Adipic acid | Flexible, can lead to dynamic frameworks |

| Ether-containing | This compound | Flexible, potentially hydrophilic |

Mechanistic Insights into the Transformations of 4 Carboxymethyl Oxane 4 Carboxylic Acid

Kinetics and Thermodynamics of Key Reactions Involving 4-(Carboxymethyl)oxane-4-carboxylic acid

Specific kinetic and thermodynamic data for reactions involving this compound have not been documented in publicly accessible research. To understand the potential behavior of this molecule, one can look at general principles governing the reactions of similar compounds, such as other oxane-dicarboxylic acids or gem-dicarboxylic acids.

The kinetics of reactions such as esterification, decarboxylation, or ring-opening would be influenced by several factors inherent to the molecule's structure. The steric hindrance around the two carboxylic acid groups, situated on the same carbon atom, would likely play a significant role in the rate of reactions involving nucleophilic attack at the carbonyl carbon. The oxane ring itself is generally stable, but its presence could influence the electronic environment of the carboxylic acid groups.

Table 1: Postulated Kinetic and Thermodynamic Parameters for Reactions of this compound (Hypothetical)

| Reaction Type | Plausible Rate-Determining Step | Expected Thermodynamic Favorability | Influencing Factors |

|---|---|---|---|

| Esterification | Nucleophilic attack on the carbonyl carbon | Moderately Favorable (Equilibrium) | Steric hindrance, catalyst presence |

| Monodecarboxylation | C-C bond cleavage | Favorable (with heat) | Stability of the resulting carbanion/radical |

It is important to note that the values and predictions in the table above are based on general chemical principles and not on experimental data for this compound.

Identification and Characterization of Reaction Intermediates and Transition States

Direct experimental identification and characterization of reaction intermediates and transition states for transformations of this compound are not reported in the available literature. However, based on the reactions of analogous compounds, several transient species can be postulated.

In acid-catalyzed reactions, such as esterification or ring-opening, the formation of an oxonium ion by protonation of the oxane's ether oxygen is a likely first step. This would activate the ring towards nucleophilic attack. The transition state for this process would involve the partial formation of a new bond with the nucleophile and partial breaking of the C-O bond of the ether.

For decarboxylation reactions, the mechanism could involve a zwitterionic intermediate if the reaction is performed in a polar solvent, or a concerted pericyclic transition state. The stability of any charged intermediate would be crucial in determining the reaction pathway.

In radical reactions, a carboxyl radical could be formed through processes like photoredox catalysis, leading to subsequent decarboxylation to form a tertiary alkyl radical centered on the C4 position of the oxane ring. The transition state would involve the homolytic cleavage of the C-C bond.

Elucidation of Catalytic Cycles and the Role of Catalysts in Synthetic Pathways

While specific catalytic cycles for the synthesis or functionalization of this compound are not described in the literature, general catalytic approaches for similar molecules can be considered.

For the synthesis of the parent oxane ring system, acid-catalyzed cyclization of a corresponding diol is a common method. The catalytic cycle would involve:

Protonation of a hydroxyl group by an acid catalyst.

Departure of water to form a carbocation.

Intramolecular nucleophilic attack by the other hydroxyl group.

Deprotonation to regenerate the catalyst and form the oxane ring.

In functionalization reactions, transition metal catalysts are often employed. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to functionalize the molecule, should a suitable leaving group be installed. The catalytic cycle would involve the standard steps of oxidative addition, transmetalation, and reductive elimination.

Table 2: Plausible Catalysts for Transformations of this compound Derivatives

| Transformation | Catalyst Type | Plausible Catalyst Example | Role of Catalyst |

|---|---|---|---|

| Esterification | Brønsted or Lewis Acid | Sulfuric Acid, Scandium Triflate | Activation of the carbonyl group |

| Decarboxylative Coupling | Photoredox Catalyst | Iridium or Ruthenium complexes | Generation of a radical intermediate |

Examination of Radical and Ionic Pathways in Functionalization Reactions

The functionalization of carboxylic acids can proceed through either radical or ionic pathways, and this compound would likely be amenable to both, depending on the reaction conditions.

Ionic Pathways: Ionic functionalization would typically involve the carboxylate group acting as a nucleophile or the protonated carboxylic acid being susceptible to nucleophilic attack. For instance, conversion to an acid chloride followed by Friedel-Crafts acylation would proceed through an acylium ion intermediate. The oxane ring's ether oxygen could also be involved in ionic reactions, particularly under strongly acidic conditions, which could lead to ring-opening. nih.gov The presence of the carboxylic acid group itself can influence the stability of the oxetane (B1205548) ring, with some oxetane-carboxylic acids being prone to isomerization into lactones. researchgate.netresearchgate.net This suggests that intramolecular ionic pathways can be significant.

Radical Pathways: Radical functionalization often involves the decarboxylation of the carboxylic acid to generate an alkyl radical. nih.govresearchgate.netresearchgate.net For this compound, this would lead to a tertiary radical at the C4 position. This radical could then participate in a variety of transformations, such as addition to alkenes (Giese addition) or coupling with other radical species. researchgate.net Photoredox catalysis is a modern and mild method to generate such radicals from carboxylic acids. researchgate.netprinceton.edu The stability of the tertiary radical would make this a favorable pathway. Computational studies on similar benzylic oxetane radicals suggest that the ring structure can influence the spin density and reactivity of the radical intermediate. researchgate.net

Future Research Directions and Emerging Opportunities for 4 Carboxymethyl Oxane 4 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of specialty chemicals, including improved safety, enhanced reaction control, and greater scalability. For 4-(Carboxymethyl)oxane-4-carboxylic acid, these technologies represent a key opportunity to develop robust and efficient manufacturing processes.

Future research could focus on developing a multi-step continuous flow synthesis. flinders.edu.au Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of complex heterocyclic intermediates. durham.ac.uk The synthesis of tetrahydropyran (oxane) derivatives, for instance, has been successfully demonstrated in continuous flow reactors, achieving high selectivity and yield from biomass-derived precursors. rsc.orgosti.gov Applying this approach could enable the large-scale production of key intermediates for this compound under safer and more controlled conditions than are possible in large batch reactors. jst.go.jpnih.gov

Automated synthesis platforms can be integrated with flow reactors to accelerate reaction optimization and library synthesis. researchgate.netnih.gov Such systems can rapidly screen different catalysts, solvents, and reaction conditions to identify the most efficient synthetic pathways. youtube.com For a molecule like this compound, where derivatives could have broad applications, an automated platform would enable the rapid generation of analogues for screening in materials science or medicinal chemistry. unimi.it

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Projected) |

| Reaction Volume | Liters to Gallons | Microliters to Milliliters |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, high surface-area-to-volume ratio |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Scalability | Requires process re-optimization | Achieved by extending operation time ("scaling out") |

| Safety | Handling of large quantities of hazardous reagents | Small reagent volumes minimize risk |

| Process Control | Limited | Precise control over temperature, pressure, mixing |

Exploration of Novel Biocatalytic Pathways for Selective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. For this compound, enzymatic methods could unlock pathways for creating chiral derivatives and performing selective functional group modifications that are challenging to achieve through conventional chemistry.

One promising area is the enzymatic resolution of precursors or derivatives of the target molecule. researchgate.net Lipases and esterases are well-known for their ability to selectively hydrolyze one enantiomer of a racemic ester, a technique widely used in the pharmaceutical industry to produce enantiomerically pure compounds. nih.gov If a chiral center were introduced into the oxane ring or a side chain, these enzymes could be employed for efficient kinetic resolution. nih.govnii.ac.jpgoogle.com

Furthermore, enzymes could be used for the selective functionalization of the two carboxylic acid groups. The inherent steric and electronic differences between the carboxyl and carboxymethyl groups might be exploited by specific enzymes to catalyze mono-esterification or mono-amidation, providing valuable intermediates for further synthesis. This approach avoids the need for complex protection-deprotection steps common in traditional organic synthesis. Research into hydrolases from various microbial sources could identify candidates with the desired substrate specificity and selectivity for this transformation.

| Enzyme Class | Potential Transformation | Benefit |

| Lipases/Esterases | Enantioselective esterification/hydrolysis of a precursor | Access to enantiomerically pure compounds |

| Amidases | Selective amidation of one carboxylic acid group | Creation of functionalized building blocks without protecting groups |

| Carboxylic Acid Reductases (CARs) | Selective reduction of a carboxyl group to an aldehyde | Synthesis of novel derivatives with different functional handles |

| Decarboxylases | Selective removal of one carboxyl group | Access to mono-acid derivatives |

Development of Advanced Functional Materials and Nanostructures

The unique structure of this compound, with its rigid heterocyclic core and two carboxylic acid functional groups, makes it an excellent candidate as a building block for advanced materials.

Monomer for Polymers and Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental components in polymer chemistry and are widely used as linkers to construct MOFs. rsc.orgrsc.org The defined geometry of the oxane ring in this compound could impart specific structural properties to resulting polymers or frameworks. Future research could explore its use in synthesizing polyesters or polyamides with novel thermal or mechanical properties. As a linker in MOFs, it could create frameworks with specific pore sizes and chemical environments suitable for applications in gas storage, separation, or catalysis. researchgate.netimperial.ac.ukacs.org

Component for Nanostructures: The "carboxymethyl" functional group is known to be effective in the fabrication and stabilization of nanoparticles. For example, carboxymethyl cellulose is widely used to create nanoparticles for drug delivery and other biomedical applications. bibliotekanauki.plnih.govresearchgate.net Similarly, this compound could be used as a surface coating or a structural component in the synthesis of metallic or polymeric nanoparticles. nih.gov The carboxylic acid groups can chelate metal ions or interact with other polymers, while the oxane ring provides a biocompatible and hydrophilic scaffold. Such nanoparticles could be investigated for applications in targeted drug delivery or as contrast agents in medical imaging. mdpi.com

| Material Type | Role of the Compound | Potential Application |

| Polyesters/Polyamides | Dicarboxylic acid monomer | Engineering plastics, biodegradable materials |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, chemical sensing |

| Polymeric Nanoparticles | Stabilizing agent or structural component | Drug delivery systems, diagnostics |

| Hydrogels | Cross-linking agent | Biomedical scaffolds, absorbent materials |

Considerations for Sustainable Synthesis and Resource Efficiency

The principles of green chemistry are becoming increasingly critical in chemical manufacturing to reduce environmental impact and improve economic viability. frontiersin.org Future research on this compound should prioritize the development of sustainable synthetic routes from its inception. nih.govnih.gov

Renewable Feedstocks: The oxane (tetrahydropyran) ring is a structure that can potentially be derived from biomass. For example, tetrahydropyran itself has been synthesized from furfural, a common biomass-derived platform chemical. osti.govosti.gov Investigating synthetic pathways that utilize renewable starting materials would significantly improve the sustainability profile of the compound.

Green Chemistry Metrics: The efficiency and environmental impact of any new synthetic route should be evaluated using established green chemistry metrics. wikipedia.org Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) provide a quantitative measure of a process's sustainability. acs.orgresearchgate.netacs.orggreenchemistry-toolkit.org The goal would be to design a synthesis with a high atom economy (maximizing the incorporation of reactant atoms into the final product) and a low PMI (minimizing the total mass of materials used per mass of product). acs.orgnih.gov Adopting greener solvents, reducing the number of synthetic steps, and using catalytic rather than stoichiometric reagents are key strategies to achieve these goals. reachemchemicals.comnbinno.com

| Metric | Definition | Goal for a Sustainable Process |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize (approaching 1) |

| Environmental Factor (E-Factor) | Total mass of waste / Mass of product | Minimize (approaching 0) |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Maximize |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.